2-Azido-6-chloroquinoxaline
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Overview
Description
2-Azido-6-chloroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both azido and chloro groups in this compound makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-6-chloroquinoxaline typically involves the introduction of the azido group into a quinoxaline derivative. One common method is the nucleophilic substitution reaction where a chloroquinoxaline is treated with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of less hazardous solvents and reagents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-6-chloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Nucleophilic Substitution: Various azido derivatives.
Reduction: Aminoquinoxalines.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azido-6-chloroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its azido group allows for further functionalization through click chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Azido-6-chloroquinoxaline involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, allowing it to label and track specific biomolecules without interfering with biological processes. In medicinal applications, the compound may inhibit specific enzymes or pathways, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Azidoquinoxaline: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Chloroquinoxaline: Lacks the azido group, limiting its use in bioorthogonal chemistry.
2-Azido-3-chloroquinoxaline: Similar structure but with the chloro group in a different position, leading to different reactivity and applications
Uniqueness: 2-Azido-6-chloroquinoxaline is unique due to the presence of both azido and chloro groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H4ClN5 |
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Molecular Weight |
205.60 g/mol |
IUPAC Name |
2-azido-6-chloroquinoxaline |
InChI |
InChI=1S/C8H4ClN5/c9-5-1-2-6-7(3-5)11-4-8(12-6)13-14-10/h1-4H |
InChI Key |
UCIBGURBITZDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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